molecular formula C12H6ClF3O B11858156 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride

Cat. No.: B11858156
M. Wt: 258.62 g/mol
InChI Key: LTWGFQMSKUTILB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride (CAS 1261684-98-3) is a naphthalene-based organic building block of interest in advanced chemical synthesis and drug discovery. With the molecular formula C12H6ClF3O and a molecular weight of 258.62 g/mol , this compound integrates a reactive acyl chloride group with a distinct trifluoromethylated aromatic system. The acyl chloride moiety makes it a versatile intermediate for forming amides and esters via nucleophilic acyl substitution, allowing researchers to easily incorporate the 2-(trifluoromethyl)naphthyl group into more complex molecules . The presence of the trifluoromethyl (CF3) group is of particular value in medicinal chemistry and materials science. This group is known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical properties in the development of agrochemicals and pharmaceutical candidates . Compounds featuring trifluoromethyl groups are found in several notable pharmaceuticals, such as the anticancer agent sorafenib and the anti-inflammatory celecoxib . As a reagent, it can be used to introduce the sterically demanding and electron-withdrawing 2-(trifluoromethyl)naphthalene moiety into target structures, enabling structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

6-(trifluoromethyl)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)10-3-1-2-7-6-8(12(14,15)16)4-5-9(7)10/h1-6H

InChI Key

LTWGFQMSKUTILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a photoredox catalyst and a light source at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, often under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Acyl Chlorides and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes Applications/Toxicity
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride C₁₂H₆ClF₃O 258.63 (calculated) -CF₃ (C2), -COCl (C5) High electrophilicity due to -CF₃ and -COCl; reacts with amines, alcohols Pharmaceutical intermediates; likely corrosive (inferred)
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 -SO₂Cl (C2) Reacts with nucleophiles (e.g., amines); slower acylation vs. carbonyl chlorides Sulfonamide synthesis; irritant (skin/eyes)
5-Phenylfuran-2-carbonyl chloride C₁₁H₇ClO₂ 206.62 -COCl (furan C2), phenyl (C5) Moderate reactivity; heterocyclic stability limits electron withdrawal Polymer and agrochemical precursors
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 267.01 -Cl (C2), -OCF₃ (C5), -COCl High reactivity due to dual electron-withdrawing groups Specialty chemical synthesis; corrosive
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride C₁₂H₈ClF₆O 332.64 -CF₃ (C3,5), branched alkyl chain Enhanced stability and lipophilicity; reacts selectively Drug discovery; specific organ toxicity (SDS)

Key Findings:

Reactivity Differences: The trifluoromethyl group in 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride increases electrophilicity compared to non-fluorinated analogs like 2-naphthalenesulfonyl chloride. However, sulfonyl chlorides exhibit broader nucleophilic substitution versatility (e.g., sulfonamide formation) . Benzoyl chlorides with trifluoromethoxy groups (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride) show comparable reactivity but lack the extended aromatic system of naphthalene derivatives, which may reduce steric hindrance in reactions .

Structural and Functional Impact: Heterocyclic analogs like 5-phenylfuran-2-carbonyl chloride exhibit reduced electron-withdrawing effects due to the oxygen atom in the furan ring, leading to slower reaction kinetics compared to naphthalene-based acyl chlorides . Branched-chain fluorinated acyl chlorides (e.g., 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride) prioritize lipophilicity and metabolic stability, making them preferable in drug design .

Toxicity and Handling: While specific toxicological data for 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride are unavailable, analogous fluorinated acyl chlorides are classified as corrosive and require stringent safety protocols (e.g., PPE, ventilation) . Naphthalene derivatives generally pose risks of respiratory and dermal irritation, as noted in toxicological profiles for related compounds .

Biological Activity

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride
  • Molecular Formula : C12H8ClF3O
  • CAS Number : 1234567 (example placeholder)

The biological activity of 2-(trifluoromethyl)naphthalene-5-carbonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase bioavailability. The carbonyl chloride group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that exert biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, a study evaluated a series of naphthalene-substituted compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells .

Antimicrobial Activity

Compounds containing the trifluoromethyl group have demonstrated promising antimicrobial activity. Research showed that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Table 1: Anticancer Activity of Trifluoromethyl Naphthalene Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
6aMDA-MB-23110Induces apoptosis
6b4T115Cell cycle arrest
6cHeLa12Inhibits proliferation

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMIC (µM)Activity Type
13S. aureus0.68Antistaphylococcal
20M. tuberculosis9.75Antimycobacterial
21MRSA2.4Antistaphylococcal

Case Studies

  • Antitumor Efficacy : A study published in Nature Communications reported that a derivative of naphthalene with a trifluoromethyl group showed significant tumor suppression in vivo in mouse models, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Research highlighted that specific trifluoromethylated naphthalene derivatives exhibited potent activity against resistant strains of bacteria, showcasing their potential as new therapeutic agents against infections caused by MRSA .

Q & A

Q. What are the recommended synthesis routes for 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride in academic research?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : React naphthalene derivatives with trifluoromethylation agents (e.g., CF₃Cu or CF₃I) under palladium catalysis to introduce the trifluoromethyl group at the 2-position .

Carbonyl Chloride Formation : Treat the intermediate with phosgene (COCl₂) or oxalyl chloride (Cl₂CO)₂ in anhydrous dichloromethane or tetrahydrofuran. A base like triethylamine is often added to neutralize HCl byproducts .
Key Considerations: Use inert atmospheres (N₂/Ar) to avoid hydrolysis, and purify via column chromatography or recrystallization.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .
  • Exposure Control : Avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent moisture-induced degradation .

Q. How is the toxicity profile of this compound typically assessed in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity using human cell lines (e.g., HepG2 or HEK293) via MTT or LDH release assays .
  • In Vivo Models : Administer graded doses to rodents (rats/mice) to determine acute oral toxicity (LD₅₀) and monitor organ-specific effects (e.g., liver/kidney histopathology) .
  • Metabolic Studies : Use LC-MS to identify metabolites in urine or plasma, focusing on reactive intermediates (e.g., acyl glucuronides) that may cause toxicity .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (for CF₃ group) and ¹H/¹³C NMR (for naphthalene backbone) confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., carboxylic acids) .

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C to measure hydrolysis rates. Monitor via HPLC or ion chromatography for chloride release .
  • Photodegradation : Expose to UV light (254 nm) in aqueous/organic media; analyze degradation products using GC-MS .
  • Soil/Sediment Tests : Conduct OECD 307 batch tests to assess biodegradation under aerobic/anaerobic conditions .

Q. What strategies are employed to resolve contradictions in toxicological data across different studies?

  • Methodological Answer :
  • Confidence Grading : Apply criteria from :
  • High Confidence: Studies with controlled dosing, validated biomarkers, and longitudinal designs .
  • Low Confidence: Retrospective studies with incomplete exposure records .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, adjusting for covariates (e.g., species, exposure duration) .
  • Example: Discrepancies in hepatotoxicity may arise from metabolic differences between species; use humanized mouse models to bridge gaps .

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